molecular formula C21H33NO5 B15425739 4-Nitrophenyl tetradecyl carbonate CAS No. 98987-02-1

4-Nitrophenyl tetradecyl carbonate

Cat. No.: B15425739
CAS No.: 98987-02-1
M. Wt: 379.5 g/mol
InChI Key: SKLIQURVWXPJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl tetradecyl carbonate (CAS 98987-02-1) is a carbonate ester derivative with a molecular weight of 379.5 g/mol . It is characterized by a tetradecyl (C₁₄H₂₉) alkyl chain, which confers high lipophilicity, and a 4-nitrophenyl aromatic group that acts as a highly reactive leaving group . This combination makes it a valuable reagent in organic synthesis, particularly in esterification and polymerization processes where its long alkyl chain can influence solubility and reactivity in non-polar environments . A primary research application of this compound is as a chromogenic substrate for enzymes such as lipases and esterases. Enzymatic hydrolysis cleaves the carbonate bond, releasing 4-nitrophenol, which can be detected by its absorbance at 405 nm, enabling convenient kinetic studies and enzyme activity assays . Researchers should note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

98987-02-1

Molecular Formula

C21H33NO5

Molecular Weight

379.5 g/mol

IUPAC Name

(4-nitrophenyl) tetradecyl carbonate

InChI

InChI=1S/C21H33NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-26-21(23)27-20-16-14-19(15-17-20)22(24)25/h14-17H,2-13,18H2,1H3

InChI Key

SKLIQURVWXPJCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbonates

The following table and analysis highlight key differences and similarities between 4-nitrophenyl tetradecyl carbonate and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Method Key Properties/Applications
4-Nitrophenyl tetradecyl carbonate C₂₁H₃₃NO₅ ~391.5 g/mol Tetradecyl (C₁₄H₂₉) Alkylation of 4-nitrophenyl diazenylphenol with tetradecyl bromide Lipophilic; potential use in polymer chemistry or surfactants.
4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate C₁₂H₁₇NO₅Si 283.35 g/mol Trimethylsilyl (Si(CH₃)₃) Reaction of silyl alcohol with 4-nitrophenyl chloroformate in DCM/pyridine Enhanced stability due to silyl group; used in protective group chemistry .
Benzyl 4-nitrophenyl carbonate C₁₄H₁₁NO₅ 273.24 g/mol Benzyl (C₆H₅CH₂) Condensation of benzyl alcohol with 4-nitrophenyl chloroformate Aromatic solubility; employed in pharmaceutical toxicology studies .
MPEG 4-nitrophenyl carbonate Variable (PEG chain) ~5,000–10,000 g/mol Methoxy-polyethylene glycol Reaction of MPEG with 4-nitrophenyl chloroformate in THF/triethylamine Water-soluble; used for PEGylation of biomolecules (e.g., dendrimers) .
4-Nitrophenyl phenyl carbonate C₁₃H₉NO₅ 259.22 g/mol Phenyl (C₆H₅) Aminolysis studies with diaryl carbonates Mechanistic studies in aminolysis reactions; exhibits concerted reaction pathways .

Key Comparisons

Reactivity :

  • The 4-nitrophenyl group in all compounds facilitates nucleophilic substitution due to its electron-withdrawing nitro group. However, reactivity varies with substituents. For example, the trimethylsilyl group in 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate stabilizes intermediates during hydrolysis, whereas the tetradecyl chain in 4-nitrophenyl tetradecyl carbonate slows aqueous reactions due to hydrophobicity .
  • MPEG 4-nitrophenyl carbonate ’s polyethylene glycol chain enhances solubility in polar solvents, enabling bioconjugation applications , contrasting with the lipophilic tetradecyl derivative.

Synthetic Pathways :

  • Alkylation (e.g., tetradecyl bromide in ) vs. silylation (e.g., silyl alcohol in ) highlights divergent strategies for introducing substituents.
  • Use of pyridine (in ) vs. triethylamine (in ) as bases reflects solvent compatibility and reagent accessibility.

Applications :

  • Benzyl 4-nitrophenyl carbonate is utilized in toxicology research , while 4-nitrophenyl tetradecyl carbonate may serve in surfactant or polymer synthesis due to its long alkyl chain.
  • The trimethylsilyl variant’s stability makes it useful in multi-step organic syntheses .

Mechanistic Insights from Aminolysis Studies

Reactions of 4-nitrophenyl carbonates with amines follow concerted mechanisms, as demonstrated in studies of diaryl carbonates . The presence of electron-withdrawing groups (e.g., nitro) accelerates leaving group departure, while bulky substituents (e.g., tetradecyl) may sterically hinder nucleophilic attack. For example, 4-nitrophenyl phenyl carbonate reacts faster with quinuclidines than anilines due to amine basicity and steric factors . These insights are critical for designing carbonates with tailored reactivity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-nitrophenyl tetradecyl carbonate in laboratory settings?

The synthesis typically involves reacting tetradecanol with 4-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate under anhydrous conditions. Key parameters include:

  • Solvent selection : Use aprotic solvents (e.g., THF, acetonitrile) to avoid hydrolysis .
  • Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by scavenging HCl or activating intermediates .
  • Temperature control : Reactions are often conducted at room temperature to minimize side reactions like ester hydrolysis .
  • Purification : Recrystallization from chloroform–diethyl ether (10:1) yields high-purity products (>98%) .

Q. How should researchers characterize 4-nitrophenyl tetradecyl carbonate to confirm structural integrity?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify ester linkage (e.g., carbonyl carbon at ~155 ppm) and tetradecyl chain integration .
  • IR spectroscopy : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (expected: ~435.5 g/mol) .

Q. What enzymatic assays utilize 4-nitrophenyl tetradecyl carbonate as a substrate?

This compound is a chromogenic substrate for lipases and esterases. Hydrolysis releases 4-nitrophenol (detectable at 405 nm), enabling kinetic studies:

  • Assay design : Dissolve in DMSO (final concentration ≤1% to avoid enzyme denaturation) and mix with enzyme in pH 7.4 buffer .
  • Data interpretation : Initial velocity calculations require correction for non-enzymatic hydrolysis (control without enzyme) .

Advanced Research Questions

Q. How does the tetradecyl chain length influence the reactivity of 4-nitrophenyl carbonate derivatives in lipid bilayer studies?

Long-chain derivatives (e.g., tetradecyl vs. methyl) exhibit:

  • Enhanced membrane affinity : The tetradecyl chain integrates into lipid bilayers, enabling studies on membrane-bound enzymes .
  • Reduced solubility : Requires use of surfactants (e.g., Triton X-100) or organic co-solvents in aqueous assays .
    Contradictory data may arise from chain packing effects in different lipid systems, necessitating molecular dynamics simulations for mechanistic insights .

Q. What strategies resolve contradictions in kinetic data when using 4-nitrophenyl tetradecyl carbonate in enzyme inhibition studies?

Common issues and solutions:

  • Substrate inhibition : At high concentrations (>2 mM), aggregation reduces accessibility. Use lower concentrations or detergents .
  • pH-dependent activity : The pKa of 4-nitrophenol (pH 4.8–7.6) affects absorbance; buffer selection must match enzyme pH optima .
  • Interference by thiols : Thiol-containing buffers (e.g., DTT) may react with the carbonate group. Replace with Tris-HCl or HEPES .

Q. How can 4-nitrophenyl tetradecyl carbonate be applied in crosslinking or bioconjugation studies?

Its carbonate group reacts with nucleophiles (e.g., amines, hydroxyls):

  • Protein labeling : React with lysine residues under mild alkaline conditions (pH 8.5–9.0) .
  • Protection/deprotection : Use as a protecting group for alcohols; cleavage via enzymatic hydrolysis or mild acid .
  • ADC (antibody-drug conjugate) linkers : Conjugate via thiol-disulfide exchange using derivatives like PDEC-NB .

Methodological Challenges and Solutions

Q. What analytical methods are critical for detecting degradation products of 4-nitrophenyl tetradecyl carbonate during storage?

  • HPLC-MS : Monitor hydrolysis to 4-nitrophenol and tetradecanol using a C18 column (mobile phase: acetonitrile/water) .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) visualize degradation (Rf ~0.5 for intact compound) .
  • Storage recommendations : Store at –20°C under argon to prevent moisture-induced hydrolysis .

Q. How can researchers address discrepancies in reported molar extinction coefficients (ε) for 4-nitrophenol in enzymatic assays?

Variability arises from pH and solvent effects. Standardize measurements by:

  • Calibration curve : Prepare 4-nitrophenol in the assay buffer (e.g., pH 7.4) and measure ε at 405 nm (typically ~18,500 M1^{-1}cm1^{-1}) .
  • Correction factors : Adjust for buffer absorbance and light scattering using a dual-wavelength method (e.g., 405 nm vs. 490 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.